3H-pyrrolo[1,2-a]benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
247-77-8 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-5,7H,6H2 |
InChI Key |
HUDIUJPKXGYSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C1=NC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3h Pyrrolo 1,2 a Benzimidazole
Retrosynthetic Analysis of the 3H-pyrrolo[1,2-a]benzimidazole Core
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. For the this compound core, the primary disconnections can be envisioned across the pyrrole (B145914) and imidazole (B134444) rings. A common strategy involves disconnecting the C-N bond of the pyrrole ring, leading to a substituted benzimidazole (B57391) precursor. This precursor would already contain the necessary functionality to facilitate the subsequent annulation of the five-membered pyrrole ring.
Another viable retrosynthetic pathway involves the disconnection of two bonds within the pyrrole ring, suggesting a cycloaddition strategy. This approach would typically start with a benzimidazole derivative and a suitable C2-synthon that can participate in a cyclization reaction to form the fused pyrrole ring. The choice of disconnection and corresponding synthetic strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials.
Classical Synthetic Approaches to this compound
Traditional methods for the synthesis of the this compound scaffold have laid the groundwork for more advanced strategies. These classical approaches primarily rely on well-established organic reactions.
Cyclization Reactions
Intramolecular cyclization is a cornerstone in the synthesis of this heterocyclic system. Typically, these reactions involve a pre-functionalized benzimidazole derivative that undergoes ring closure to form the pyrrole moiety. For instance, a 2-(cyanomethyl)-1H-benzimidazole can be elaborated and subsequently cyclized to yield the target scaffold. researchgate.net Another approach involves the reaction of 2-bromomethyl-1H-benzimidazole with activated alkynes, leading to the formation of the pyrrolo[1,2-a]benzimidazole core through a cascade of reactions. thieme-connect.de
Condensation Pathways
Condensation reactions offer a direct and efficient route to the this compound core. enpress-publisher.com A prevalent method involves the reaction of o-phenylenediamine (B120857) with a suitable dicarbonyl compound or its equivalent. enpress-publisher.comresearchgate.net This approach often proceeds in a one-pot manner, where the initial condensation forms the benzimidazole ring, which then undergoes a subsequent intramolecular reaction to construct the fused pyrrole ring. The choice of carbonyl compound is crucial as it dictates the substitution pattern on the pyrrole portion of the molecule.
1,3-Dipolar Cycloaddition Reactions
The 1,3-dipolar cycloaddition is a powerful tool for the construction of five-membered rings and has been successfully applied to the synthesis of the this compound system. wikipedia.orgorganic-chemistry.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. wikipedia.org In this context, a benzimidazole-derived azomethine ylide can serve as the 1,3-dipole, which then reacts with an activated alkyne or alkene (the dipolarophile) to afford the pyrrolo[1,2-a]benzimidazole skeleton. researchgate.netnih.gov This method is particularly advantageous for creating highly substituted and stereochemically complex derivatives. For example, the reaction of 1-propargyl-2-isoxazolylmethyl-benzimidazole with N-phenyl hydrazonoyl chloride under Huisgen conditions demonstrates this principle. imist.ma
| Method | Key Reactants | General Conditions | Reference |
|---|---|---|---|
| Cyclization Reactions | 2-(Cyanomethyl)-1H-benzimidazole | Base- or acid-catalyzed intramolecular cyclization | researchgate.net |
| Condensation Pathways | o-Phenylenediamine and a dicarbonyl compound | Acid or base catalysis, often in a one-pot reaction | enpress-publisher.comresearchgate.net |
| 1,3-Dipolar Cycloaddition | Benzimidazole-derived azomethine ylide and an alkyne | Thermal or metal-catalyzed cycloaddition | researchgate.netnih.gov |
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. chemmethod.comjrtdd.com This trend has also impacted the synthesis of 3H-pyrrolo[1,2-a]benzimidazoles, with a focus on catalytic strategies that minimize waste and energy consumption. mdpi.comrjptonline.org
Catalytic Strategies (e.g., Transition Metal Catalysis, Organocatalysis, Nanocatalysis)
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity.
Transition Metal Catalysis : Transition metals such as palladium, copper, and rhodium have been employed to catalyze the formation of the this compound core. organic-chemistry.org These catalysts can facilitate various transformations, including C-H activation, cross-coupling reactions, and cycloisomerization reactions. For instance, a palladium-catalyzed intramolecular cyclization of a suitably substituted benzimidazole can provide a direct route to the desired scaffold. Copper catalysts have been used in three-component coupling reactions to prepare 1,2-substituted benzimidazoles. nih.gov
Organocatalysis : Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds. nih.govias.ac.in Small organic molecules, such as proline and its derivatives, can catalyze key bond-forming reactions under mild conditions. In the context of this compound synthesis, organocatalysts can be used to promote cascade reactions, where multiple transformations occur in a single pot, leading to the rapid construction of the target molecule with high atom economy.
Nanocatalysis : The use of nanocatalysts offers several advantages, including high surface area-to-volume ratio, enhanced catalytic activity, and ease of recovery and reuse. biointerfaceresearch.commdpi.com Various metal nanoparticles, such as those of gold, palladium, and copper, have been investigated for their catalytic efficacy in the synthesis of benzimidazole derivatives. nih.govnih.gov These nanocatalysts can be supported on various materials like silica, alumina, or polymers, which enhances their stability and facilitates their separation from the reaction mixture. nih.gov The application of nanocatalysis in the synthesis of 3H-pyrrolo[1,2-a]benzimidazoles represents a promising green approach to this important class of compounds. researchgate.net
| Catalytic Strategy | Catalyst Example | Key Advantages | Reference |
|---|---|---|---|
| Transition Metal Catalysis | Palladium, Copper, Rhodium | High efficiency, selectivity, and functional group tolerance | organic-chemistry.orgnih.gov |
| Organocatalysis | Proline, Imidazole | Metal-free, mild reaction conditions, environmentally benign | nih.govias.ac.in |
| Nanocatalysis | Gold, Palladium, Copper nanoparticles | High catalytic activity, recyclability, green approach | nih.govnih.govresearchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields in the construction of heterocyclic systems, including pyrrolo[1,2-a]benzimidazoles. This method utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, often leading to shorter reaction times, cleaner reaction profiles, and higher efficiency compared to conventional heating methods. nih.govmdpi.com
A notable application of this technology is in the one-pot, three-component synthesis of substituted pyrrolo[1,2-a]benzimidazole derivatives. thieme-connect.de This procedure involves the reaction of a benzimidazole unsubstituted on the imidazole ring, a 2-bromoacetophenone (B140003) derivative, and a nonsymmetrical activated alkyne. thieme-connect.de When this reaction is performed under microwave irradiation, it demonstrates a significant reduction in reaction time compared to traditional reflux conditions. thieme-connect.deresearchgate.net
The general advantages of microwave irradiation in this context include:
Reduced Reaction Times: Rapid and efficient energy transfer leads to a dramatic acceleration of the reaction, with processes that might take hours under conventional heating being completed in minutes. mdpi.com
Improved Yields: The fast heating and precise temperature control can minimize the formation of side products, resulting in higher yields of the desired pyrrolo[1,2-a]benzimidazole product. nih.gov
Enhanced Purity: Cleaner reaction profiles often simplify the purification process, as fewer byproducts are generated.
Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, aligning with the principles of green chemistry by reducing waste. nih.gov
The following table summarizes a comparative study of a multicomponent reaction to form pyrrolo[1,2-a]benzimidazoles, highlighting the efficiency of microwave-assisted synthesis.
| Method | Reactants | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Conventional Heating (Reflux) | Benzimidazole, 2-Bromoacetophenone, Activated Alkyne (1:2:1) | 2-Ethyloxirane | Several Hours | Moderate |
| Microwave Irradiation | Benzimidazole, 2-Bromoacetophenone, Activated Alkyne (1:2:1) | 2-Ethyloxirane | Minutes | Improved |
This approach underscores the utility of microwave technology as an efficient and rapid tool for the construction of the pyrrolo[1,2-a]benzimidazole core structure. thieme-connect.de
Flow Chemistry Techniques
Based on a comprehensive review of the available scientific literature, there are currently no specific examples of the synthesis of the this compound scaffold using flow chemistry techniques. While flow chemistry has been successfully applied to the synthesis of various other nitrogen-containing heterocycles, its application to this particular ring system has not been reported.
Stereoselective Synthesis of Chiral this compound Derivatives
There is no specific information available in the scientific literature regarding the stereoselective synthesis of chiral this compound derivatives. Methods describing the asymmetric synthesis leading to chiral molecules of this specific scaffold have not been reported.
Total Synthesis of Complex Natural Products Featuring the this compound Motif
A review of the literature on natural product synthesis did not identify any complex natural products that contain the this compound motif. Consequently, there are no reported total syntheses for natural products featuring this specific heterocyclic core. While synthetic derivatives based on the pyrrolo[1,2-a]benzimidazole quinone structure have been developed as potential antitumor agents, these are not natural products. nih.gov
Reaction Mechanisms and Reactivity Studies of 3h Pyrrolo 1,2 a Benzimidazole
Mechanistic Investigations of 3H-pyrrolo[1,2-a]benzimidazole Formation
The formation of the pyrrolo[1,2-a]benzimidazole skeleton can be achieved through several synthetic routes, with the mechanism often depending on the starting materials and reaction conditions.
One common approach involves the reaction of a benzimidazole (B57391) derivative with a suitable three-carbon synthon. For instance, a one-pot multicomponent procedure has been developed for the synthesis of pyrrolo[1,2-a]benzimidazole derivatives by reacting a benzimidazole, a 2-bromoacetophenone (B140003) derivative, and a nonsymmetrical activated alkyne. thieme-connect.de The proposed mechanism likely involves the initial N-alkylation of the benzimidazole with the 2-bromoacetophenone, followed by a cyclization-addition cascade with the activated alkyne.
Another versatile method for constructing fused tetracyclic systems containing the pyrrolo[1,2-a]benzimidazole moiety involves the reaction of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with arylglyoxals in the presence of a base like piperidine. researchgate.net The reaction is believed to proceed through an initial Knoevenagel condensation between the arylglyoxal and the active methylene (B1212753) group of the acetonitrile (B52724) derivative. This is followed by an intramolecular Michael addition, leading to the formation of the pyrrole (B145914) ring fused to the benzimidazole core. Subsequent dehydration and potential tautomerization would then yield the aromatic this compound system.
Furthermore, acid-catalyzed reactions of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines provide access to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a double cyclodehydration and aromatization process. rsc.org While this leads to a more complex system, the underlying principles of intramolecular cyclization and dehydration are central to the formation of the fused imidazole (B134444) ring.
A review of synthetic strategies for ring-fused benzimidazoles highlights various cyclization reactions. mdpi.com These include non-redox cyclizations of o-haloarylamidines, which can be catalyzed by copper(I) iodide or promoted by a strong base, where the nitrogen atom displaces the ortho-halogen. mdpi.com Another approach involves the cyclization of an o-lactam substituted aniline (B41778) using di-tert-butyl sulfoxide/NBS via an aza-Wittig type-reaction to form the pyrrolo[1,2-a]benzimidazole. mdpi.com
The table below summarizes some of the key mechanistic steps in the formation of pyrrolo[1,2-a]benzimidazole derivatives.
| Starting Materials | Key Mechanistic Steps | Reference(s) |
| Benzimidazole, 2-bromoacetophenone, activated alkyne | N-alkylation, cyclization-addition cascade | thieme-connect.de |
| 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, arylglyoxal | Knoevenagel condensation, intramolecular Michael addition, dehydration | researchgate.net |
| 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde, o-phenylenediamine (B120857) | Double cyclodehydration, aromatization | rsc.org |
| o-Haloarylamidines | Copper-catalyzed or base-promoted intramolecular nucleophilic aromatic substitution | mdpi.com |
| o-Lactam substituted aniline | Aza-Wittig type-reaction | mdpi.com |
Electrophilic Aromatic Substitution on the this compound Core
The this compound system contains two aromatic rings, the benzene (B151609) ring of the benzimidazole moiety and the pyrrole ring. The pyrrole ring is known to be electron-rich and generally more susceptible to electrophilic attack than the benzene ring. The regioselectivity of electrophilic aromatic substitution on the this compound core is dictated by the electronic properties of the fused ring system.
Theoretical considerations and studies on related N-fused heterocycles suggest that the pyrrole moiety is the more reactive site for electrophilic attack. Within the pyrrole ring, the C1 and C3 positions are expected to be the most nucleophilic. The stability of the resulting Wheland intermediate (arenium ion) plays a crucial role in determining the preferred site of substitution. Attack at the C1 or C3 position allows for delocalization of the positive charge over both the pyrrole and imidazole rings, leading to more stable resonance structures compared to attack at the C2 position.
While specific examples of electrophilic substitution on the parent this compound are not extensively documented, studies on related systems like imidazo[1,2-a]pyrazine (B1224502) show a preference for substitution on the five-membered ring. stackexchange.com For instance, the bromination of 8-chloroimidazo[1,2-a]pyrazine (B1365105) occurs at the C3 position of the imidazole ring. stackexchange.com This is rationalized by the greater stability of the intermediate formed upon attack at this position, which maintains the aromaticity of the six-membered ring. stackexchange.com A similar rationale can be applied to the this compound system, where electrophilic attack on the pyrrole ring would be favored to preserve the aromaticity of the benzimidazole part.
The expected order of reactivity for electrophilic substitution on the this compound core is: C1 ≈ C3 > C2 >> Benzene ring carbons.
Nucleophilic Attack and Ring Opening Reactions
The electron-deficient nature of the imidazole part of the benzimidazole ring system, particularly when quaternized or activated, can make the this compound core susceptible to nucleophilic attack. Nucleophilic attack can lead to addition products or, in some cases, ring-opening of the heterocyclic system.
A study on the nucleophile-induced ring contraction in pyrrolo[2,1-c] rsc.orgnih.govbenzothiazines provides a relevant analogy. beilstein-journals.org In this system, nucleophilic attack at the C4 position leads to the cleavage of the S-C bond and the formation of a thiol intermediate. beilstein-journals.org This intermediate then undergoes intramolecular cyclization to form a new, contracted ring system. beilstein-journals.org This suggests that under appropriate conditions, strong nucleophiles could potentially attack the this compound core, particularly at the carbon atoms of the imidazole ring, leading to ring-opening or rearrangement reactions.
For instance, quaternization of the N4 nitrogen atom would significantly enhance the electrophilicity of the imidazole ring, making it more susceptible to nucleophilic attack. The likely sites for nucleophilic attack would be the C5 and C9a atoms. Attack at these positions could lead to the formation of adducts or, with suitable leaving groups or under forcing conditions, ring cleavage of the imidazole moiety.
Metalation and Cross-Coupling Reactions of this compound Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. For this compound, these reactions would typically be performed on a halogenated derivative of the core structure. The Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported to proceed under mild conditions, suggesting that similar reactions would be feasible for halo-substituted 3H-pyrrolo[1,2-a]benzimidazoles. nih.gov
The regioselective synthesis of a halogenated this compound would be the first step. Given the higher reactivity of the pyrrole ring towards electrophilic substitution, direct halogenation would likely occur at the C1 or C3 position. Alternatively, a directed ortho-metalation approach could be employed to introduce a halogen at a specific position on the benzene ring.
Once the halo-pyrrolo[1,2-a]benzimidazole is obtained, it can be subjected to various cross-coupling reactions. The Suzuki-Miyaura coupling with boronic acids or their derivatives would allow for the introduction of aryl, heteroaryl, or vinyl groups. nih.govnih.gov The Heck reaction with alkenes would introduce alkenyl substituents, and the Sonogashira coupling with terminal alkynes would lead to alkynylated products.
The general scheme for a Suzuki-Miyaura cross-coupling reaction on a hypothetical bromo-3H-pyrrolo[1,2-a]benzimidazole is shown below:
Reaction Scheme: Suzuki-Miyaura Coupling
Bromo-3H-pyrrolo[1,2-a]benzimidazole + R-B(OH)₂ --(Pd catalyst, base)--> R-3H-pyrrolo[1,2-a]benzimidazole
The choice of catalyst, ligand, and base would be crucial for achieving high yields and preventing side reactions. The presence of the N-H group in the pyrrole ring and the basic nitrogen in the imidazole ring could potentially interfere with the catalytic cycle, and thus, optimization of the reaction conditions would be necessary. nih.gov
Radical Reactions Involving this compound
Radical reactions offer a complementary approach to the functionalization of heterocyclic compounds. While specific radical reactions involving the this compound core are not well-documented, its reactivity can be inferred from the behavior of related N-heterocycles. nih.goviupac.orgorganicreactions.org
The electronic nature of the this compound system, with its electron-rich pyrrole ring and electron-deficient benzimidazole moiety, suggests that it could participate in radical reactions through different mechanisms. The electron-rich pyrrole ring might be susceptible to attack by electrophilic radicals, while the benzimidazole part could react with nucleophilic radicals.
The Minisci reaction is a classic example of a radical reaction used for the functionalization of electron-deficient N-heterocycles. nih.gov This reaction involves the addition of a nucleophilic radical, typically generated from a carboxylic acid, to the protonated heteroaromatic ring. It is plausible that under acidic conditions, the benzimidazole part of the this compound could be protonated and undergo a Minisci-type reaction.
On the other hand, the pyrrole ring could potentially undergo reactions with electrophilic radicals. Furthermore, radical cyclization reactions could be employed to construct the this compound skeleton itself, as has been demonstrated for other nitrogen-containing heterocycles. iupac.orgorganicreactions.org
Photochemistry and Electrochemistry of this compound
The photophysical and electrochemical properties of this compound and its derivatives are of interest for their potential applications in materials science, such as in organic light-emitting diodes (OLEDs) and as fluorescent probes.
Several studies have reported on the fluorescence properties of derivatives of the pyrrolo[1,2-a]benzimidazole system. For instance, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures have been shown to exhibit unique emission properties, with some derivatives displaying deep blue emission in the aggregated and solid states. rsc.orgrsc.org The fluorescence intensity and emission wavelengths are significantly influenced by the nature and position of substituents on the aromatic core. rsc.orgrsc.org
The electrochemical behavior of this compound is expected to be characterized by both oxidation and reduction processes. The electron-rich pyrrole moiety would be the likely site of oxidation, while the benzimidazole part could be reduced. Cyclic voltammetry would be a suitable technique to investigate the redox potentials and the stability of the resulting radical ions. A comparison of the electrochemical properties of pyrrolo[1,2-a]benzimidazole and pyrrolo[1,2-a]indole aziridinyl quinones revealed that the benzimidazole ring, due to its electron-deficient character compared to indole, favors reductive alkylation of DNA. nih.gov This highlights the influence of the benzimidazole moiety on the electronic properties of the fused system.
The photophysical data for some related fluorescent derivatives are summarized in the table below.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference(s) |
| Benzo[g]pyrroloimidazoindole derivative | ~410 | Blue emission | Not specified | semanticscholar.org |
| 6-Phenylnaphtho[2',3':4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine | Not specified | Strong blue fluorescence | Up to 0.56 | rsc.org |
These studies indicate that the this compound core has the potential to be a valuable scaffold for the development of new fluorescent materials.
Derivatization and Structural Modification Strategies of 3h Pyrrolo 1,2 a Benzimidazole
Functionalization at Pyrrole (B145914) Nitrogen Atom
The nitrogen atom of the pyrrole ring in the 3H-pyrrolo[1,2-a]benzimidazole system offers a prime site for functionalization, significantly influencing the molecule's electronic and steric properties. Common strategies involve N-alkylation and N-arylation, which can modulate the compound's interaction with biological targets.
N-Alkylation: The introduction of alkyl groups at the pyrrole nitrogen can be achieved through reactions with various alkylating agents. This modification can enhance lipophilicity, which may improve membrane permeability. For instance, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized to improve their lipophilic character and biological activity. acs.org While not directly on the this compound core, these methods are readily applicable.
N-Arylation: The addition of aryl substituents can introduce further electronic and steric diversity, potentially leading to enhanced target binding through pi-stacking interactions. Copper-catalyzed N-arylation reactions, often employing diamine ligands, have been successfully used for various nitrogen heterocycles, including pyrroles. acs.orgorganic-chemistry.org These methods provide a viable route for the N-arylation of the this compound scaffold.
| Modification Strategy | Reagents and Conditions | Potential Impact |
| N-Alkylation | Alkyl halides, Strong base (e.g., NaH) | Increased lipophilicity, altered steric profile |
| N-Arylation | Aryl halides, Copper catalyst (e.g., CuI), Ligand | Introduction of aromatic interactions, modified electronic properties |
Substitution on Benzimidazole (B57391) Ring System
The benzimidazole ring system within the this compound scaffold is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for a wide range of structural modifications. The positions 4, 5, 6, and 7 of the benzimidazole moiety are generally prone to electrophilic attack. chemicalbook.com
Electrophilic Substitution: Reactions such as nitration and halogenation can introduce functional groups onto the benzene (B151609) ring. For example, the nitration of 2-amino-l-methyl benzimidazole using potassium nitrate (B79036) in sulfuric acid yields a mixture of 5- and 6-substituted derivatives. longdom.org Similar conditions can be applied to the this compound core to introduce nitro groups, which can then be further modified.
Nucleophilic Aromatic Substitution: The introduction of substituents via nucleophilic aromatic substitution is also a valuable strategy, particularly for halosubstituted precursors. These reactions can be used to introduce a variety of functional groups, including amines and ethers, which can significantly alter the pharmacological properties of the parent compound.
| Reaction Type | Position(s) of Substitution | Example Reagents | Resulting Functional Group |
| Nitration | 5 and 6 | HNO₃/H₂SO₄ | -NO₂ |
| Halogenation | 5 and 6 | Br₂/FeBr₃ | -Br |
| Sulfonation | 5 and 6 | SO₃/H₂SO₄ | -SO₃H |
| Friedel-Crafts Acylation | 5 and 6 | RCOCl/AlCl₃ | -COR |
Side Chain Modifications and Heteroatom Incorporations
Modifying existing side chains or incorporating new ones with various heteroatoms is a crucial strategy for fine-tuning the biological activity and physicochemical properties of this compound derivatives. These modifications can influence solubility, metabolic stability, and target-binding interactions.
The synthesis of pyrrolo[1,2-a]quinoxaline-based derivatives, a structurally related class of compounds, has demonstrated the successful introduction of diverse amino side chains. nih.gov These synthetic routes often involve the condensation of a pyrrole-containing aniline (B41778) with a functionalized aldehyde. Similar strategies can be employed to append a variety of side chains to the this compound scaffold. For example, the introduction of alkyl side chains bearing terminal hydroxyl, ether, and dimethylamino groups has been shown to be well-tolerated in related systems. nih.gov
| Side Chain Functional Group | Potential Synthetic Precursor | Potential Impact on Properties |
| Hydroxyl (-OH) | Aldehyde, ester (followed by reduction) | Increased hydrophilicity, hydrogen bonding |
| Ether (-OR) | Alkyl halide (Williamson ether synthesis) | Modified lipophilicity and steric bulk |
| Amine (-NR₂) | Reductive amination of a carbonyl | Introduction of a basic center, salt formation |
| Carboxamide (-CONR₂) | Carboxylic acid (amide coupling) | Hydrogen bonding capabilities |
Synthesis of Dimers, Oligomers, and Polymeric Architectures Incorporating this compound
The creation of dimeric, oligomeric, and polymeric structures based on the this compound unit can lead to novel materials with unique properties and potential applications in materials science and as multivalent ligands in medicinal chemistry.
The synthesis of such architectures typically involves the introduction of reactive functional groups onto the monomeric this compound scaffold that can undergo polymerization or coupling reactions. For example, di-functionalized derivatives could be prepared and subjected to condensation polymerization.
While specific examples of polymers derived exclusively from this compound are not extensively documented, the general principles of polymer chemistry can be applied. The inherent aromatic and heterocyclic nature of the monomer suggests that resulting polymers could exhibit interesting electronic and photophysical properties.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with similar biological activity but improved properties. bhsai.org These approaches involve replacing the core this compound scaffold or its substituents with other groups that are structurally different but functionally similar.
Scaffold Hopping: This strategy aims to replace the central ring system with a different one while maintaining the original orientation of key functional groups. For the this compound scaffold, one might consider replacing the benzimidazole moiety with other bicyclic aromatic systems or the pyrrole ring with other five-membered heterocycles. For instance, a switch from an imidazopyridine to a 1,2,4-triazolopyridine scaffold has been shown to improve metabolic stability. niper.gov.in
Bioisosteric Replacements: This involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to a compound with similar biological activity. estranky.sk For example, a hydroxyl group could be replaced with an amino group, or a phenyl ring could be substituted with a thiophene (B33073) or pyridine (B92270) ring. In the context of this compound, bioisosteric replacements can be applied to substituents on both the pyrrole and benzimidazole rings to fine-tune activity and pharmacokinetic parameters.
| Original Scaffold/Substituent | Potential Bioisostere/Scaffold Hop | Rationale |
| Benzimidazole | Indazole, Benzotriazole | Altered hydrogen bonding pattern and electronics |
| Pyrrole | Thiophene, Furan | Modified aromaticity and metabolic stability |
| Phenyl group | Pyridyl group | Increased polarity, potential for new interactions |
| Carboxylic acid | Tetrazole | Similar acidity, improved metabolic stability |
Computational and Theoretical Investigations of 3h Pyrrolo 1,2 a Benzimidazole
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of heterocyclic systems. For benzimidazole (B57391) derivatives, methods like B3LYP have been used to determine ground-state and first excited-state geometries, as well as vibrational frequencies nih.gov. Such calculations provide a foundational understanding of the molecule's stability and electronic distribution.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. The energy and distribution of these orbitals are crucial in determining the molecule's behavior as a nucleophile or electrophile.
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, defining its nucleophilicity or basicity youtube.com. Regions of the molecule with high HOMO density are prone to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's ability to accept electrons, determining its electrophilicity youtube.com. Areas with high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
In the context of the 3H-pyrrolo[1,2-a]benzimidazole scaffold, FMO analysis can predict the most likely sites for various chemical reactions. The distribution of the HOMO and LUMO across the fused ring system indicates which atoms are electron-rich and which are electron-poor, guiding the understanding of its interaction with other reagents. The nucleophilicity and electrophilicity of molecules can be quantitatively related to their HOMO and LUMO energies, respectively pku.edu.cn.
Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory.
| Concept | Description | Implication for Reactivity |
| HOMO | Highest energy molecular orbital containing electrons. | Associated with nucleophilicity (electron donation). |
| LUMO | Lowest energy molecular orbital without electrons. | Associated with electrophilicity (electron acceptance). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, allowing for the prediction of its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) nih.gov.
Different colors on the MEP surface represent different potential values:
Red: Indicates regions of most negative electrostatic potential, which are electron-rich and favorable for electrophilic attack. These areas are typically associated with lone pairs of electronegative atoms nih.govresearchgate.net.
Blue: Represents regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack nih.gov.
Green: Denotes areas of neutral or zero potential nih.gov.
For the this compound system, an MEP analysis would likely show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons, highlighting them as key sites for protonation and hydrogen bonding. The aromatic rings would exhibit varied potentials, guiding interactions with other molecules researchgate.net. This analysis is crucial for understanding non-covalent interactions, particularly in the context of drug-receptor binding nih.gov.
Aromaticity is a key chemical concept related to the cyclic delocalization of π-electrons, which imparts significant energetic stability and unique reactivity to a molecule rsc.orgmdpi.com. While not a directly measurable quantity, aromaticity can be quantified using various computational indices that probe different manifestations of this property, such as geometric, energetic, magnetic, and electronic criteria rsc.orgineosopen.org.
Indices based on electron delocalization are particularly insightful. The cyclic delocalization of mobile electrons is a defining characteristic of aromatic compounds rsc.org.
Para-Delocalization Index (PDI): This index measures electron sharing between para-related atoms in a six-membered ring and is a useful descriptor for local aromaticity mdpi.com.
Aromatic Fluctuation Index (FLU): This index evaluates the uniformity of electron sharing between adjacent atoms in a ring. Aromatic systems exhibit more uniform delocalization chemrxiv.org.
Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion where a negative value at the center of a ring indicates the presence of a diatropic ring current, a hallmark of aromaticity mdpi.com.
The this compound molecule consists of fused five- and six-membered rings. Computational analysis using these indices would quantify the degree of aromaticity in both the pyrrole (B145914) and benzene (B151609) moieties, revealing the extent of π-electron delocalization across the entire fused system.
Conformational Analysis and Molecular Dynamics Simulations
While the core this compound scaffold is largely planar and rigid, derivatives with flexible substituents can adopt various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD provides insights into the stability of different conformations and the flexibility of the structure nih.gov. In drug design, MD simulations are frequently used to explore the stability of a ligand bound to its biological target, such as a protein or enzyme nih.gov. For derivatives of the pyrrolo[1,2-a]benzimidazole scaffold, MD simulations can reveal how the ligand adapts its conformation within a binding site and assess the stability of the resulting complex over a period of nanoseconds nih.gov.
Docking Studies and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or DNA) to form a stable complex spast.org. This method is essential in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.
Derivatives of the pyrrolo[1,2-a]benzimidazole scaffold have been the subject of numerous docking studies to explore their potential as therapeutic agents.
Enzyme Active Sites: Benzimidazole-containing compounds have been docked into the active sites of various enzymes. For instance, novel pyrrole-benzimidazole derivatives were docked into Human NAD(P)H-Quinone oxidoreductase 1 (NQO1), revealing favorable interactions nih.gov. Other studies have targeted enzymes like DNA gyrase and topoisomerase II, which are crucial for bacterial replication, to investigate the antibacterial potential of benzimidazole derivatives spast.orgresearchgate.net.
DNA Interaction: The planar, aromatic nature of the pyrrolo[1,2-a]benzimidazole system makes it a candidate for DNA intercalation. Furthermore, specific derivatives, such as pyrrolo[1,2-a]benzimidazole-based aziridinyl quinones, have been shown to act as DNA cleaving agents nih.gov. Docking studies can predict how these molecules bind within the DNA grooves or intercalate between base pairs, elucidating the structural basis for their activity.
Docking simulations typically generate a scoring function to estimate the binding affinity, with lower scores (more negative values) indicating stronger binding. These studies identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex nih.gov.
Table 2: Examples of Protein Targets for Pyrrolo[1,2-a]benzimidazole Derivatives in Docking Studies.
| Target Class | Specific Example | Potential Therapeutic Application |
| Enzyme | Topoisomerase II beta (TOP2β) | Anticancer researchgate.net |
| Enzyme | DNA Gyrase Subunit B | Antibacterial spast.org |
| Enzyme | Staphylococcus aureus tyrosyl-tRNA synthetase | Antibacterial spast.org |
| Nucleic Acid | DNA | Anticancer, Antimicrobial nih.gov |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most energetically favorable route.
The synthesis of the pyrrolo[1,2-a]benzimidazole ring system can be achieved through various routes, including 1,3-dipolar cycloaddition reactions nih.gov. Computational methods can be employed to:
Identify Intermediates: Propose and evaluate the stability of transient intermediates formed during the reaction.
Calculate Activation Energies: Determine the energy barriers for each step of a proposed mechanism. The step with the highest energy barrier is the rate-determining step.
Validate Proposed Pathways: Compare the computed energy profiles of different possible mechanisms to determine the most likely pathway. For example, the formation of pyrrolo[1,2-a]benzimidazoles can occur through the cycloaddition of benzimidazolium N-ylides with activated alkynes, followed by dehydrogenation of a dihydropyrrolo[1,2-a]benzimidazole intermediate nih.gov. Quantum chemical calculations can model this entire sequence to confirm its feasibility and understand the factors influencing reaction outcomes rsc.org.
Studies on related heterocyclic syntheses have shown that computational elucidation can provide detailed insights into complex multi-step reactions, including additions, rearrangements, and cyclizations rsc.orgnih.gov.
Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, IR)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For complex heterocyclic systems like this compound and its isomers, theoretical calculations are instrumental in understanding their electronic structure and predicting their spectral signatures. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are frequently employed to simulate Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra.
Theoretical investigations into the pyrrolo[1,2-a]benzimidazole system have often focused on its most stable tautomer, 9H-imidazo[1,2-a]benzimidazole. Ab initio calculations have been used to confirm the greater stability of this 9H tautomer over other isomers. semanticscholar.org These computational approaches are crucial for assigning the correct structure to the experimentally observed spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts is a significant application of computational chemistry, aiding in the structural elucidation of complex molecules. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the 1H and 13C NMR chemical shifts of benzimidazole derivatives. nih.govscielo.org.za
Table 1: Theoretical Framework for NMR Chemical Shift Prediction
| Parameter | Computational Method | Application |
|---|---|---|
| 1H Chemical Shifts | GIAO/DFT | Predicts the resonance frequencies of hydrogen nuclei, aiding in structural assignment. |
| 13C Chemical Shifts | GIAO/DFT | Predicts carbon skeleton resonances, useful for identifying tautomeric forms and substitution patterns. mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting UV-Vis absorption spectra. scielo.org.zairb.hr This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the spectral bands.
Computational studies on related fused heterocyclic systems, such as amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, have demonstrated an excellent agreement between TD-DFT predicted electronic excitations and experimentally measured UV-Vis spectra. irb.hrmdpi.com These calculations can assign specific absorption bands to electronic transitions, such as π–π* transitions, within the conjugated system. irb.hr The predicted spectra help to understand how structural modifications influence the photophysical properties of the molecule.
Table 2: Principles of UV-Vis Spectra Simulation
| Spectral Property | Computational Method | Information Provided |
|---|---|---|
| Absorption Maxima (λmax) | TD-DFT | Predicts the wavelengths of maximum absorption, corresponding to electronic transition energies. |
| Oscillator Strength | TD-DFT | Calculates the theoretical intensity of an electronic transition. |
Infrared (IR) Spectroscopy
Theoretical calculations are also used to simulate the vibrational spectra (IR) of molecules. By performing frequency calculations using DFT methods, a molecule's vibrational modes can be predicted. scielo.org.zaacademie-sciences.fr Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds.
These theoretical spectra are often compared with experimental Fourier-Transform Infrared (FT-IR) spectra to assign the observed vibrational bands to specific functional groups and skeletal modes. scielo.org.zadoaj.org For example, calculations can distinguish between C-H stretching, C=C aromatic stretching, and N-H bending vibrations. Machine learning techniques combined with ab initio molecular dynamics are also emerging as powerful tools to simulate accurate and complex IR spectra, accounting for anharmonic and dynamical effects that are often neglected in standard calculations. univie.ac.at
Table 3: Computational Prediction of IR Vibrational Frequencies
| Vibrational Mode | Typical Wavenumber Range (cm-1) | Computational Method |
|---|---|---|
| N-H Stretch | 3300-3500 | DFT Frequency Calculation |
| Aromatic C-H Stretch | 3000-3100 | DFT Frequency Calculation |
| C=N Stretch | 1600-1690 | DFT Frequency Calculation |
| Aromatic C=C Stretch | 1450-1600 | DFT Frequency Calculation |
Advanced Spectroscopic and Structural Elucidation Methods for 3h Pyrrolo 1,2 a Benzimidazole
High-Resolution NMR Spectroscopy for Complex Derivative Characterization (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of pyrrolo[1,2-a]benzimidazole derivatives in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively, while advanced two-dimensional (2D) techniques establish connectivity and spatial relationships within the molecule.
¹H NMR Spectroscopy: The proton NMR spectra of pyrrolo[1,2-a]benzimidazoles display characteristic signals for the aromatic protons of the benzene (B151609) and pyrrole (B145914) rings. The chemical shifts are influenced by the electron density at each position and the nature of any substituents. For instance, in the related pyrido[1,2-a]benzimidazole (B3050246) system, the proton adjacent to the bridgehead nitrogen (H1) is typically found at the lowest field due to the strong electron-acceptor effect of the nitrogen atom. bohrium.com A similar deshielding effect is expected for protons in proximity to the nitrogen atoms in the 3H-pyrrolo[1,2-a]benzimidazole core.
¹³C NMR Spectroscopy: The ¹³C NMR spectra provide crucial information on the carbon skeleton of the molecule. The number of signals confirms the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbons in the benzimidazole (B57391) portion are well-documented, and the fusion of the pyrrole ring introduces new characteristic signals. researchgate.net The complete assignment of resonances, especially for quaternary carbons, often requires the use of 2D NMR experiments. researchgate.net
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the heterocyclic core. Experimental and theoretical studies on benzimidazoles have shown that ¹⁵N chemical shifts are sensitive to tautomerism and substitution patterns, making this technique valuable for detailed electronic structure analysis. nih.gov
2D NMR Techniques: For complex substituted derivatives, 2D NMR experiments are essential for unambiguous signal assignment.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the individual rings.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the different fragments of the molecule. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the conformation and stereochemistry of derivatives. bohrium.com
The data below represents typical chemical shifts observed for derivatives of the pyrrolo[1,2-a]benzimidazole scaffold.
| Nucleus | Position/Type | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (Benzene ring) | 7.0 - 8.0 | Shifts depend heavily on substituent effects. researchgate.net |
| ¹H | Aromatic (Pyrrole ring) | 6.5 - 7.5 | Protons are influenced by the adjacent fused rings. nih.gov |
| ¹³C | Aromatic (Benzene ring) | 110 - 145 | Bridgehead carbons (C3a, C7a in benzimidazole) have distinct shifts. researchgate.net |
| ¹³C | Aromatic (Pyrrole ring) | 100 - 130 | Shifts are sensitive to substitution on the pyrrole ring. researchgate.net |
| ¹³C | Bridgehead Carbons | 130 - 155 | Quaternary carbons at the ring junctions. |
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. beilstein-journals.org Furthermore, tandem mass spectrometry (MS/MS) techniques are employed to study fragmentation pathways, which yield characteristic product ions that serve as a structural fingerprint for the molecule.
Electron impact (EI) is a common ionization technique used to study the fragmentation of these compounds. The fragmentation of the pyrrolo[1,2-a]benzimidazole core often involves characteristic losses and rearrangements. Studies on related benzimidazole derivatives show that a key fragmentation process is the elimination of a molecule of HCN from the imidazole (B134444) ring. journalijdr.com The specific fragmentation pattern for a given derivative provides valuable information about the nature and position of its substituents. For example, the synthesis of certain pyrrolo[1,2-a]benzimidazole derivatives was confirmed by analyzing their fragmentation patterns under electron impact. researchgate.netscispace.com
Mass spectrometry, particularly liquid chromatography coupled with mass spectrometry (LC-MS/MS), is also a powerful technique for identifying metabolites of benzimidazole-containing compounds. nih.gov Although specific metabolite studies on this compound are not widely reported, the general metabolic pathways for benzimidazoles involve transformations such as hydroxylation and cleavage of the imidazole ring. mdpi.com A systematic approach using LC-MS/MS can be used to tentatively identify unknown metabolites by predicting and matching the mass shifts of characteristic product ions from the parent drug to those observed in the metabolite's MS/MS spectrum. nih.gov
| Parent Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Significance |
|---|---|---|---|
| [M]⁺ | [M - H]⁺ | H• | Common initial fragmentation step. |
| [M]⁺ | [M - 27]⁺ | HCN | Characteristic fragmentation of the benzimidazole core. journalijdr.com |
| [M]⁺ | Varies | Side chain fragments (e.g., R•) | Provides information on the nature of substituents. |
X-Ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for this compound derivatives, offering precise data on bond lengths, bond angles, and torsional angles in the solid state. This technique is unparalleled for the unambiguous determination of the absolute configuration of chiral centers and for revealing the three-dimensional arrangement of molecules in the crystal lattice.
The crystal structures of several pyrrolo[1,2-a]benzimidazole derivatives have been determined, confirming their molecular geometry. researchgate.net These studies reveal the planarity or near-planarity of the fused heterocyclic system and provide insight into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. researchgate.netsemanticscholar.org For example, the analysis of one derivative established the correct isomeric structure, which was different from what was initially proposed based on other spectroscopic methods. researchgate.net In another study, the X-ray structure of a benzo researchgate.netresearchgate.netimidazo[1,2-a]pyrrolo[2,1-c]pyrazine derivative, which contains the core pyrrolo-benzimidazole moiety, was fully elucidated. nih.gov
| Parameter | Typical Value Range | Significance |
|---|---|---|
| C-C Bond Length (aromatic) | 1.36 - 1.42 Å | Confirms aromatic character of the rings. |
| C-N Bond Length | 1.33 - 1.45 Å | Indicates partial double bond character within the heterocyclic rings. |
| Intermolecular Interactions | π-π stacking, C-H···N bonds | Determine the solid-state packing and physical properties. mdpi.com |
| Dihedral Angles | < 10° | Often indicates a high degree of planarity in the fused ring system. |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Visible and fluorescence spectroscopy are used to investigate the electronic properties of this compound derivatives. The UV-Vis absorption spectrum arises from π-π* and n-π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) are characteristic of the compound's structure and are sensitive to substitution and solvent polarity. core.ac.uk
Many benzimidazole derivatives are known to be fluorescent, and the fused pyrrole ring in the this compound system extends the π-conjugation, often leading to interesting photophysical properties. researchgate.net Fluorescence spectroscopy measures the light emitted by a molecule after it has absorbed light. The emission wavelength, fluorescence quantum yield (Φ), and Stokes shift (the difference between the absorption and emission maxima) are key parameters. These properties are highly dependent on the molecular structure and the surrounding environment. For instance, studies on related benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have shown unique emission properties, including deep blue fluorescence, indicating their potential use in optoelectronic and bioimaging applications. rsc.org The photophysical properties of some derivatives show significant environmental responsiveness (solvatochromism), where the emission wavelength shifts with changes in solvent polarity. nih.gov
| Parameter | Typical Range | Solvent/Conditions | Information Provided |
|---|---|---|---|
| λmax (Absorption) | 320 - 340 nm | Ethanol, Dioxane | Corresponds to π-π* transitions in the conjugated system. core.ac.uk |
| λmax (Emission) | 400 - 550 nm | Varies | Indicates the energy of the emitted photon; color of fluorescence. |
| Quantum Yield (Φ) | 0.4 - 0.9 | Acetonitrile (B52724), Dichloromethane | Measures the efficiency of the fluorescence process. researchgate.net |
| Stokes Shift | 50 - 150 nm | Varies | Relates to the energy difference between absorption and emission. |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to the vibrational modes of specific bonds (stretching, bending, etc.).
The IR spectra of pyrrolo[1,2-a]benzimidazole derivatives show characteristic absorption bands that confirm the presence of the heterocyclic core and any functional group substituents. Key vibrational modes include:
N-H stretching: A broad band around 3100-3400 cm⁻¹ if an N-H bond is present in the imidazole ring (though absent in a fully substituted N-bridgehead system). mdpi.com
C-H stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=N and C=C stretching: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the stretching vibrations within the fused aromatic rings. nih.gov
C-N stretching: Found in the 1300-1400 cm⁻¹ range. mdpi.com
Out-of-plane C-H bending: Bands in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
These vibrational frequencies are useful for confirming the successful synthesis of a target molecule and for monitoring chemical reactions. researchgate.netcore.ac.uk
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Bond/Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | C-H (Aryl) |
| Aliphatic C-H Stretch | 2850 - 3000 | C-H (Alkyl substituents) |
| C=N/C=C Stretch | 1500 - 1650 | Fused aromatic rings |
| C-N Stretch | 1300 - 1400 | Heterocyclic rings |
| C-H Out-of-Plane Bend | 700 - 900 | Aromatic C-H |
Biological Activity and Mechanistic Studies of 3h Pyrrolo 1,2 a Benzimidazole Excluding Clinical/safety
Target Identification and Validation at the Molecular Level
The cytotoxic effects of 3H-pyrrolo[1,2-a]benzimidazole derivatives are attributed to their interactions with specific molecular targets, primarily DNA and critical cellular enzymes.
Topoisomerase Inhibition
Certain derivatives of this compound, specifically the 6-acetamido (APBI) analogues, have been identified as inhibitors of topoisomerase II. nih.gov Unlike many anticancer agents that stabilize the enzyme-DNA cleavable complex, APBIs are thought to inhibit the initial DNA cleavage step mediated by topoisomerase II. acs.org Their mechanism is believed to involve intercalation into the DNA, which prevents the enzyme from relaxing supercoiled DNA. nih.govacs.org The inhibitory activity is dependent on the electronic properties of the molecule, with more electron-deficient quinones being more potent inhibitors. acs.orgacs.org SAR studies have shown that bulky substituents at the C7 position can interfere with this activity, likely by hindering DNA intercalation. acs.org While many benzimidazole-containing compounds show topoisomerase inhibitory activity, the APBI class of pyrrolo[1,2-a]benzimidazoles demonstrates a specific mechanism targeting this enzyme. esisresearch.org
Kinase and COX Inhibition
While the broader class of benzimidazole (B57391) derivatives has been explored for the inhibition of various kinases and cyclooxygenase (COX) enzymes, specific studies focusing on the this compound scaffold are less prevalent. researchgate.netresearchgate.netnih.gov For instance, related heterocyclic systems such as pyrrolo[1,2-a]quinoxalines have been investigated as potential inhibitors of Akt kinase, and various pyrrole-based compounds have been screened for COX-1/COX-2 inhibition. tandfonline.comnih.govnih.gov However, detailed enzymatic assays confirming direct and potent inhibition of specific kinases or COX enzymes by this compound derivatives are not extensively documented in the reviewed literature.
| Enzyme Target | Derivative Class | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Topoisomerase II | 6-Acetamido (APBI) analogues | Inhibits the DNA double-strand cleavage step, likely via DNA intercalation. | nih.govacs.orgacs.org |
| Kinases (e.g., Akt) | Not specified for this scaffold; observed in related pyrroloquinoxalines. | - | tandfonline.com |
| COX-1/COX-2 | Not specified for this scaffold; observed in related pyrrolo-pyrroles. | - | nih.gov |
The direct interaction of this compound derivatives with specific cellular receptors has not been a primary focus of the available research, which has concentrated more on DNA and enzyme targets. While broader families of fused heterocyclic compounds, such as pyrrolo[3,2-d]pyrimidines, have been studied for their binding to kinase receptors like KDR (VEGFR-2), specific receptor binding assay data for the this compound core is limited. mdpi.com
The primary mechanism of action for the 6-aziridinyl (PBI) class of this compound derivatives is their interaction with DNA. These compounds are bioreductive alkylating agents, meaning they require enzymatic reduction of their quinone moiety to an aziridinyl hydroquinone (B1673460) to become active. nih.govnih.gov
Upon activation, these compounds covalently bind to DNA, leading to strand cleavage. nih.govacs.org Studies have shown that this cleavage occurs with a specific preference for guanine (B1146940) (G) and adenine (B156593) (A) bases. nih.govacs.org Two primary mechanisms for this DNA damage have been proposed:
N(7) Purine (B94841) Alkylation: The classic mechanism involves the alkylation of the N7 position of purine bases, which weakens the glycosidic bond, leading to depurination and subsequent cleavage of the DNA backbone. nih.gov
Phosphate (B84403) Backbone Alkylation: A distinct mechanism involves the direct alkylation of the phosphate backbone by the activated aziridine. nih.govresearchgate.net This forms a labile phosphotriester, which then undergoes hydrolysis, resulting in a direct break in the DNA strand. nih.gov
The interaction is believed to occur within the major groove of the DNA helix. nih.gov The entire process of reductive activation, DNA alkylation, and subsequent strand cleavage establishes these compounds as potent DNA-damaging agents. nih.gov
| Interaction Mode | Derivative Class | Mechanism Details | Reference |
|---|---|---|---|
| Alkylation | 6-Aziridinyl (PBI) analogues | Requires reductive activation to an aziridinyl hydroquinone. Covalently binds to DNA. | nih.govnih.gov |
| Cleavage | 6-Aziridinyl (PBI) analogues | Occurs following DNA alkylation. Shows specificity for Guanine (G) and Adenine (A) bases. | nih.govacs.org |
| Intercalation | 6-Acetamido (APBI) analogues | Proposed mechanism for Topoisomerase II inhibition. | nih.govacs.org |
Cellular Mechanisms of Action (In vitro)
The molecular interactions of this compound derivatives translate into specific cellular effects, primarily potent cytotoxicity against various cancer cell lines. nih.gov The PBI derivatives, acting as DNA alkylators, and the APBI derivatives, acting as topoisomerase II inhibitors, both lead to the disruption of essential cellular processes required for replication and proliferation. nih.govnih.gov
The cytotoxicity spectrum of these compounds is notable, showing significant activity against solid tumors such as non-small cell lung, colon, CNS, melanoma, ovarian, and renal cancers, while being comparatively inactive against leukemia cell lines. nih.gov This selective cytotoxicity suggests that the cellular environment and specific molecular pathways within these solid tumor cells are more susceptible to the mechanisms of these agents. For example, the activity of the enzyme DT-diaphorase, which is responsible for the reductive activation of PBIs, can vary between cell types and influence sensitivity. nih.gov
Disruption of DNA integrity and inhibition of topoisomerase II are events that typically trigger cell cycle checkpoints, leading to cell cycle arrest and, ultimately, apoptosis. While direct studies on cell cycle modulation by this compound are not extensively detailed in the provided sources, the known mechanisms of action strongly imply such an effect. For related compounds, this has been demonstrated explicitly. For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives and pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govacs.orgoxazoles have been shown to cause cell cycle arrest at the G2/M phase. acs.orgmdpi.com Similarly, a pyrrolo[2,3-d]pyrimidine derivative, which also targets kinases, was found to induce cell cycle arrest. mdpi.com These findings in structurally related scaffolds suggest that a key cellular outcome of treatment with this compound derivatives is likely the halting of cell cycle progression, preventing mitotic division and contributing to their antiproliferative effects.
Apoptosis Induction Pathways
Derivatives of the pyrrolo[1,2-a]benzimidazole scaffold have been identified as cytotoxic agents that can trigger programmed cell death, or apoptosis. One of the primary mechanisms involves direct interaction with DNA. Pyrrolo[1,2-a]benzimidazole (PBI)-based aziridinyl quinones, for instance, are capable of cleaving DNA under reducing conditions. nih.gov This DNA damage is a critical signal for the initiation of apoptosis. The cleavage mechanism is specific, targeting guanine (G) and adenine (A) bases. nih.gov It is postulated to occur through two main pathways: alkylation of the N(7) position of purines, which leads to depurination and subsequent cleavage of the DNA backbone, and phosphate alkylation, which creates a labile phosphotriester that hydrolyzes. nih.gov
The broader family of benzimidazole-containing compounds also demonstrates pro-apoptotic potential through the modulation of key regulatory proteins. Studies on related benzimidazole hybrids have shown they can induce apoptosis by activating initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. This activation is often accompanied by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, shifting the cellular balance towards cell death.
Furthermore, the cytotoxic effects of some pyrrolo[1,2-a]benzimidazole-based quinones are enhanced by increasing the lipophilicity of substituents on the pyrrole (B145914) ring, particularly in melanoma cell lines. nih.gov This suggests that membrane interaction and cellular uptake are important factors in their apoptotic activity.
Autophagy Modulation
Autophagy, a cellular degradation and recycling process, has a complex and often contradictory role in cancer cell survival and death. Certain compounds with structures related to this compound have been shown to modulate this pathway. For example, a class of compounds known as pyrrolo-1,5-benzoxazepines (PBOXs) are known to induce autophagy in colon cancer cells. nih.gov
The induction of autophagy by these compounds is characterized by the enhanced expression of microtubule-associated protein 1A/1B-light chain 3B-II (LC3B-II), a marker for autophagosome formation, and an increase in the formation of acidic vesicular organelles. nih.gov Interestingly, in the case of PBOX-induced cytotoxicity, autophagy appears to function as a survival mechanism. nih.gov When cancer cells are treated with a PBOX compound, the initiation of autophagy helps the cells cope with the stress and damage, thereby counteracting the induction of apoptosis. nih.gov Consequently, the inhibition of this protective autophagic response has been shown to synergistically enhance the apoptotic cell death induced by the PBOX compound. nih.gov This suggests a therapeutic strategy where autophagy inhibitors could be used to augment the anticancer efficacy of such compounds.
Receptor Signaling Pathway Interference (e.g., Raf/MEK/ERK, PI3K/Akt)
The Raf/MEK/ERK (also known as MAPK) and PI3K/Akt signaling pathways are critical for cell proliferation, survival, and growth. Their dysregulation is a common feature in many cancers, making them prime targets for therapeutic intervention. nih.govmdpi.com Several studies have demonstrated that derivatives of benzimidazole can interfere with these crucial oncogenic pathways.
Benzimidazoleisoquinolinone derivatives have been shown to exert antitumor activity in human glioblastoma cells by down-regulating both the Raf/MEK/ERK and PI3K/Akt signaling pathways. nih.gov Treatment with these compounds leads to a significant decrease in the levels of phosphorylated (activated) Akt and ERK, which are the key downstream effectors of these pathways. nih.gov The inhibition of these pathways contributes to the observed S-phase cell cycle arrest and the induction of mitochondria-dependent apoptosis, evidenced by changes in Bax and Bcl-2 protein expression. nih.gov
Similarly, other novel 5-Methoxy-6-substituted-1H-benzimidazole derivatives have been specifically identified as PI3K inhibitors. nih.gov One such compound demonstrated potent anti-tumor activity against lung cancer cells, inducing G0/G1 phase arrest and apoptosis by down-regulating the expression of p-PI3K and p-Akt. nih.gov These findings indicate that the benzimidazole scaffold can serve as a template for designing inhibitors that target key nodes in cancer cell signaling networks, thereby disrupting the signals that drive malignant growth and survival.
Antimicrobial Activities and Mechanisms
The this compound core and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The fusion of the pyrrole and benzimidazole rings can lead to synergistic effects, resulting in compounds with potent antimicrobial properties.
Antibacterial Targets and Modes of Action
Derivatives of pyrrolo[1,2-a]benzimidazole have shown notable activity against both Gram-positive and Gram-negative bacteria. For instance, novel pyrrolyl benzimidazole derivatives exhibit antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Certain substituted compounds within this class show significant activity, with MIC values as low as 6.25 µg/mL.
One specific mode of action has been elucidated for derivatives that are quaternary ammonium (B1175870) compounds (QACs). These cationic biocides are known to kill bacteria by impairing the permeability of their cell membranes, a mechanism that is less likely to contribute to the development of antimicrobial resistance. nih.gov
Furthermore, some pyrrolyl benzimidazole derivatives have displayed significant antitubercular activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.12 µg/mL. This highlights their potential for development as agents against resilient pathogens.
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolyl Benzimidazole Derivatives | S. aureus (Gram +) | 25-100 µg/mL | |
| Pyrrolyl Benzimidazole Derivatives | E. coli (Gram -) | 6.25-25 µg/mL | |
| Substituted 4H-pyrrolo[1,2-a]benzimidazoles | Various Bacteria | 12.5-125 µg/mL | jlu.edu.cn |
| Pyrrolyl Benzimidazole Derivatives | M. tuberculosis H37Rv | 3.12-25 µg/mL | |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | S. aureus, E. coli, K. pneumoniae, A. baumannii | MIC up to 4 µg/mL | nih.gov |
Antifungal Activities
The antifungal potential of this scaffold has been demonstrated against various human pathogenic fungi. A study of new 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts found that 15 out of 18 synthesized compounds showed both antibacterial and antifungal activity. nih.gov One particular derivative, 3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, possessed a broad activity spectrum that included the fungus Cryptococcus neoformans. nih.gov Other compounds in the series displayed activity against Candida albicans, although sometimes weakly. nih.gov In a separate study, another derivative of 4H-pyrrolo[1,2-a]benzimidazole was identified as the most active against C. albicans, with an MIC value of 31.25 μg/mL. jlu.edu.cn
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | Cryptococcus neoformans | 8–16 μg/mL | nih.gov |
| 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts | Candida albicans | Weak activity (some at 32 μg/mL) | nih.gov |
| Substituted 4H-pyrrolo[1,2-a]benzimidazole (Compound 2f) | Candida albicans | 31.25 μg/mL | jlu.edu.cn |
Antiviral Strategies
The benzimidazole nucleus is a core component of various established antiviral agents. Research into related heterocyclic systems provides insight into potential antiviral strategies for pyrrolo[1,2-a]benzimidazoles. Studies on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have revealed potent and selective activity against several RNA viruses. nih.gov
A majority of these compounds exhibited powerful activity against Respiratory Syncytial Virus (RSV), with half-maximal effective concentration (EC50) values as low as 20 nM. nih.gov Furthermore, certain derivatives showed moderate activity against other RNA viruses, including Bovine Viral Diarrhoea Virus (BVDV), a surrogate for Hepatitis C virus, Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov The structural modifications, particularly the nature of the substituent at position 1 of the benzimidazole ring, were crucial for the potency and spectrum of antiviral activity. nih.gov While these are not direct examples of the this compound scaffold, they underscore the inherent potential of the fused benzimidazole system to serve as a platform for the development of novel antiviral agents.
Antiparasitic Research
The benzimidazole scaffold, a core component of the this compound structure, is a well-established pharmacophore in antiparasitic drug discovery. Research has extended to fused heterocyclic systems, including pyrrolo[1,2-a]benzimidazole derivatives, revealing a broad spectrum of activity against several protozoan parasites responsible for significant global diseases.
Antimalarial Activity: Derivatives of the related tricyclic pyrido[1,2-a]benzimidazole (B3050246) system have demonstrated notable efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govepa.gov A series of these compounds bearing Mannich base side chains were synthesized and evaluated, showing potent in vitro activity against the parasite and in vivo effectiveness in mouse models. nih.gov Studies on various benzimidazole scaffolds have confirmed their activity against multiple life cycle stages of P. falciparum, including the symptom-causing asexual blood stages and the transmissible gametocyte stages. epa.gov This multi-stage activity is crucial for both treating the disease and preventing its spread. Some tricyclic derivatives have been shown to reduce parasitemia by over 95%.
Antitrypanosomal Activity: Chagas disease, caused by the protozoan Trypanosoma cruzi, is another target for which benzimidazole-based compounds have been investigated. Novel pyrazole-benzimidazole derivatives have shown potent activity against both the circulating trypomastigote and the intracellular amastigote forms of T. cruzi. rsc.org Specific compounds in these series have demonstrated high potency with a significant selectivity index, effectively reducing the parasite load in three-dimensional cardiac spheroid models, which mimic the infection in heart tissue. rsc.org The mechanism of action for some of these derivatives is believed to involve the inhibition of cruzain, a critical cysteine protease in the parasite. rsc.org
Antileishmanial Activity: Leishmaniasis, a disease caused by parasites of the Leishmania genus, has also been a focus of research for benzimidazole derivatives. Various derivatives have been synthesized and tested in vitro against promastigotes of species such as Leishmania tropica, L. infantum, and L. major. nih.govresearcher.life Many of these compounds exhibit activity in the low micromolar or even sub-micromolar range. nih.gov For instance, certain 2-benzyl and 2-phenyl benzimidazoles have shown potency significantly greater than the standard drug miltefosine. nih.gov
Table 1: Selected Antiparasitic Activity of Pyrrolo[1,2-a]benzimidazole and Related Derivatives
| Compound Class | Parasite | Activity/Finding | Reference |
|---|---|---|---|
| Pyrido[1,2-a]benzimidazoles | Plasmodium falciparum | Showed potent in vitro antiplasmodium activity and in vivo antimalarial efficacy. | nih.gov |
| Pyrazole-benzimidazole Derivatives | Trypanosoma cruzi | Active against trypomastigotes and intracellular amastigotes; reduced parasite load by over 80% in 3D cardiac spheroids. | rsc.org |
| 2-Alkyl/Aryl Benzimidazoles | Leishmania tropica/infantum | Exhibited IC50 values in the low micromolar to sub-micromolar range, with some compounds being 7-12 times more potent than miltefosine. | nih.gov |
| Benzimidazole Derivatives | Leishmania major | A 3-chlorophenyl derivative demonstrated significant antileishmanial effect (IC50 = 0.6787 µg/mL). | researcher.life |
Antineoplastic Activities and Molecular Targets
Derivatives of the pyrrolo[1,2-a]benzimidazole (PBI) ring system have been the subject of extensive investigation as potential antineoplastic agents. These compounds were initially designed as DNA cross-linking agents but were later found to possess a unique spectrum of cytotoxic activity, particularly against solid tumors.
Research has shown that PBI-based aziridinyl quinones are active against a range of cancer cell lines, including non-small cell lung, colon, CNS, melanoma, ovarian, and renal cancers, while notably being inactive against leukemia cell lines. rsc.org This profile distinguishes them from many other cytotoxic agents. One of the most potent compounds identified is 6-N-aziridinyl-3-hydroxy-7-methyl-2,3-dihydro-1H-pyrrolo-[1,2-a]benzimidazole-5,8-dione 3-acetate (PBI-A), which exhibits nanomolar IC50 values against various human ovarian and colon cancer cell lines. epa.gov
The primary molecular target for many of these PBI derivatives is DNA. Their mechanism of action involves reductive activation of the quinone moiety, which then facilitates the alkylation of DNA. epa.gov This process leads to DNA strand cleavage, a key event in their cytotoxic effect. epa.govrsc.org Unlike many alkylating agents, PBI-based aziridinyl quinones cleave DNA specifically at guanine (G) and adenine (A) bases. rsc.org The proposed mechanisms include both classic N(7) purine alkylation and phosphate alkylation, which forms an unstable phosphotriester. rsc.org
Structure-activity relationship (SAR) studies have been crucial in optimizing the anticancer activity of this class. The nature of the substituent at the 3-position of the pyrrolo[1,2-a]benzimidazole core significantly influences cytotoxicity. nih.gov For certain series, increasing the lipophilicity of the 3-substituent was found to enhance cytotoxicity, particularly in melanoma and renal cancer cell lines. nih.gov Furthermore, the substituent at the 7-position can control the fate of the reductively activated aziridinyl ring, influencing whether it engages in nucleophilic trapping (alkylation) or an internal redox reaction, thereby modulating its cytotoxic potential. nih.gov Some acetamido-substituted PBI quinones (APBIs) are thought to exert their effect through the inhibition of topoisomerase II, a mechanism that may involve intercalation into DNA. nih.gov
Table 2: Antineoplastic Profile of Selected Pyrrolo[1,2-a]benzimidazole (PBI) Derivatives
| Compound Class | Cancer Cell Lines | Molecular Target/Mechanism | Key Finding | Reference |
|---|---|---|---|---|
| PBI-based Aziridinyl Quinones | Non-small cell lung, colon, CNS, melanoma, ovarian, renal | DNA (reductive alkylation) | Cleaves DNA specifically at G + A bases. | rsc.org |
| PBI-A | Human ovarian and colon cancer | DNA (reductive alkylation) | Possesses nanomolar IC50 values. | epa.gov |
| 6-Acetamido-PBI Quinones (APBIs) | Various solid tumors | Topoisomerase II (putative) | Cytotoxicity is dependent on the quinone form; reduction leads to inactivation. | nih.govnih.gov |
| Imino-APBIs | Melanoma, renal cancer | Not specified | Showed enhanced cytotoxicity in specific cancer cell lines. | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
The pyrrolo[1,2-a]benzimidazole scaffold and related heterocyclic systems have been explored for their potential to modulate inflammatory pathways. The broader benzimidazole class is known to produce anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenases (COXs), which are responsible for the production of inflammatory prostaglandins. nih.gov
Research on a structurally related compound, (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619), demonstrated highly potent anti-inflammatory and analgesic activity in various animal models. nih.gov This compound was effective in inhibiting carrageenan-induced paw edema and preventing the development of adjuvant-induced arthritis in rats. nih.gov Its mechanism is likely linked to the inhibition of prostaglandin (B15479496) synthesis, characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Furthermore, studies on thiazolo[3,2-a]benzimidazole derivatives, which feature a similar fused heterocyclic core, have revealed significant immunomodulatory properties. epa.gov Specific pyrazole (B372694) derivatives of this scaffold were identified as potent inhibitors of nitric oxide (NO) generation stimulated by lipopolysaccharide (LPS) in murine macrophage cells. epa.gov Since NO is a key mediator in the inflammatory response, its inhibition represents a significant anti-inflammatory mechanism. This demonstrates that fused benzimidazole systems can interfere with inflammatory signaling pathways in immune cells.
Table 3: Anti-inflammatory and Immunomodulatory Activities of Related Pyrrolo-Benzimidazole Derivatives
| Compound Class | Biological Model | Key Activity | Mechanism/Target | Reference |
|---|---|---|---|---|
| (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid (RS-37619) | Rat models (carrageenan-induced edema, adjuvant arthritis) | Potent anti-inflammatory and analgesic effects. | Inhibition of prostaglandin synthesis (putative). | nih.gov |
| Thiazolo[3,2-a]benzimidazole-pyrazole derivatives | LPS-stimulated RAW 264.7 murine macrophages | Significant inhibition of nitric oxide (NO) generation. | Modulation of macrophage inflammatory response. | epa.gov |
| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | LPS-stimulated macrophages; xylene-treated mice | Potent inhibition of nitric oxide and TNF-α production; reduction of ear edema. | Inhibition of inflammatory mediators. | nih.gov |
Neuropharmacological Research Avenues (e.g., Anticonvulsant)
Investigations into the neuropharmacological potential of the this compound scaffold have uncovered promising anticonvulsant properties. A series of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones were synthesized and systematically evaluated for their ability to protect against seizures in established preclinical models. nih.gov
The anticonvulsant activity of these derivatives was assessed in DBA/2 mice against sound-induced seizures and in rats against maximal electroshock (MES)-induced seizures. nih.gov These two models are standard in early-stage anticonvulsant drug discovery and represent different aspects of seizure activity. The research found that the majority of the synthesized derivatives exhibited an anticonvulsant effect that was superior to that of valproate, a widely used antiepileptic drug. nih.gov
Structure-activity relationship studies revealed that the anticonvulsant effects were dependent on the nature of substituents at the C-2, C-3a, and C-6 positions of the polycyclic system. rsc.org One particular derivative, compound 3 (specific structure not detailed in abstract), showed anticonvulsant activity comparable to the established drug diphenylhydantoin in both the sound-induced and MES seizure tests. nih.gov Another derivative, 6-chloro-3a-(p-tolyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one, was found to be five times more potent than the unsubstituted parent compound, highlighting the significant impact of specific substitutions on neuropharmacological activity. rsc.org These findings identify the 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one core as a valuable scaffold for the development of new anticonvulsant agents.
Table 4: Anticonvulsant Activity of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one Derivatives
| Compound Series | Preclinical Model | Observed Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones | Sound-induced seizures (DBA/2 mice) | Most derivatives showed an anticonvulsant effect better than valproate. | Compound 3 showed activity comparable to diphenylhydantoin. | nih.gov |
| 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones | Maximal electroshock (MES) seizures (rats) | Effective protection against induced seizures. | Demonstrates broad-spectrum potential. | nih.gov |
| Substituted 1H-pyrrolo[1,2-a]benzimidazol-1-ones | Not specified | Potency dependent on substituents at C-2, C-3a, and C-6. | A 6-chloro-3a-(p-tolyl) derivative was fivefold more potent than the unsubstituted compound. | rsc.org |
Applications in Chemical Biology Probes
The unique chemical and biological properties of the pyrrolo[1,2-a]benzimidazole scaffold lend themselves to applications in chemical biology, primarily as molecular probes for studying biological systems and as fluorescent agents for bioimaging.
Probes for DNA Interaction and Enzyme Activity: The well-documented activity of pyrrolo[1,2-a]benzimidazole (PBI) quinone derivatives as reductive DNA alkylating agents makes them valuable tools for probing DNA structure and function. nih.gov Because these compounds are activated by specific enzymes (e.g., DT-diaphorase) and subsequently bind and cleave DNA at specific sites (G+A bases), they can be used to investigate enzymatic pathways and map drug-DNA interactions within the major groove. nih.govnih.gov The sensitivity of their activity to specific substituents provides a basis for designing a panel of probes to study structure-activity relationships related to DNA recognition and alkylation. nih.gov
Fluorescent Probes for Bioimaging: Certain polycyclic N-fused heteroaromatics that incorporate the pyrrolo[1,2-a]benzimidazole framework have been shown to possess unique and favorable optical properties. For example, benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures exhibit intense blue fluorescence. rsc.org These compounds have demonstrated good cell permeability and negligible phototoxicity, which are critical characteristics for live-cell imaging applications. rsc.org The fusion of additional aromatic rings to the core scaffold can significantly enhance the fluorescence intensity, suggesting that the pyrrolo[1,2-a]benzimidazole core can be systematically modified to develop a range of fluorescent probes for bioimaging and other sensing applications. rsc.org
Applications in Specialized Chemical Fields Research Focus
Catalysis and Organocatalysis Utilizing 3H-pyrrolo[1,2-a]benzimidazole Ligands
While the broader benzimidazole (B57391) and pyrrole (B145914) moieties are well-established components of ligands in catalysis and organocatalysis, specific research detailing the application of the this compound scaffold as a ligand framework is not extensively documented in publicly available literature. The structural rigidity and the presence of nitrogen atoms for potential metal coordination suggest that this compound derivatives could serve as effective ligands.
In principle, the nitrogen atoms within the pyrrolo[1,2-a]benzimidazole system could coordinate with metal centers to form catalysts for a variety of organic transformations. The development of chiral derivatives could also open avenues in asymmetric catalysis. For instance, the enantioselective C2-allylation of benzimidazoles has been achieved using 1,3-diene pronucleophiles with a copper hydride catalyst system, demonstrating the potential of functionalized benzimidazole cores in stereoselective synthesis. nih.gov Furthermore, bifunctional amine-thiourea catalysts have been employed in the organocatalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones, highlighting the catalytic potential of pyrrole derivatives. beilstein-journals.orgbeilstein-journals.org These examples from related structural classes suggest a promising, yet largely unexplored, potential for this compound in the design of novel catalysts and organocatalysts.
Analytical Chemistry Applications
In the field of analytical chemistry, particularly in chromatographic separations, chiral stationary phases (CSPs) are crucial for the separation of enantiomers. While various heterocyclic compounds have been utilized in the development of CSPs, there is no specific mention in the reviewed literature of this compound being used for this purpose.
The general principles of chiral chromatography rely on the formation of transient diastereomeric complexes between the enantiomers of an analyte and a chiral selector, which is part of the stationary phase. eijppr.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used. nih.govmdpi.com The development of an on-column stopped-flow multidimensional HPLC procedure using two chiral stationary phases was reported for determining the enantiomerization of a chiral 2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c] nih.govrsc.orgrsc.orgbenzothiadiazine 5,5-dioxide, a molecule with a related pyrrolo-fused heterocyclic system. nih.gov This indicates the potential for complex heterocyclic structures to be involved in chiral separation processes, either as the analyte or as part of the stationary phase. The rigid, chiral derivatives of this compound could theoretically be developed into novel CSPs for high-performance liquid chromatography (HPLC), but this remains a hypothetical application at present.
Spectroscopic Detection Agents
While the parent this compound is not extensively documented as a spectroscopic detection agent itself, its fused heterocyclic scaffold serves as a crucial structural foundation for the development of advanced chemosensors. The inherent electronic and structural properties of the benzimidazole and pyrrole rings, when combined, create a platform that can be chemically modified to produce derivatives with significant potential in optical sensing. researchgate.net These derivatives are capable of detecting various analytes, such as specific ions, through noticeable changes in their spectroscopic properties, including color (colorimetric) and fluorescence (fluorometric) responses. ias.ac.inias.ac.in
Research has focused on designing conjugates where the pyrrole-benzimidazole unit acts as a recognition and signaling motif. These sensors often operate through mechanisms like intramolecular charge transfer (ICT), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT), which are modulated by the presence of a target analyte. researchgate.net The benzimidazole portion, with its N-H donor sites and ability to chelate with metal ions, is particularly effective for creating selective binding pockets. researchgate.netias.ac.inrsc.org
A notable area of application for these derivatives is in anion sensing. Novel bis(pyrrole-benzimidazole) (PYBI) conjugates have been synthesized and investigated for their ability to act as colorimetric anion sensors. ias.ac.inias.ac.in In these systems, the pyrrole and benzimidazole N-H groups form hydrogen bonds with anions. This interaction can lead to deprotonation, which alters the electronic structure of the molecule and results in a visible color change. ias.ac.in The anion recognition behavior of these compounds is typically evaluated using UV-Vis absorption and fluorescence spectroscopy. ias.ac.inias.ac.in
Detailed studies on PYBI derivatives have demonstrated high selectivity for the fluoride (B91410) ion. ias.ac.inias.ac.in The binding event, which involves interaction with the N-H donor sites, triggers a distinct colorimetric and fluorometric response, allowing for qualitative and quantitative detection. ias.ac.in Furthermore, the sensitivity and selectivity of these sensors can be fine-tuned by introducing functional groups, such as a nitro group, onto the benzimidazole ring, which can enhance the binding affinity for anions. ias.ac.inias.ac.in More complex systems that bridge two PYBI units have shown cooperative binding effects, leading to stepwise deprotonation upon the addition of fluoride ions and a strong colorimetric response. ias.ac.in
Beyond anions, derivatives of the core benzimidazole structure are also effective in detecting metal cations. For instance, fluorescent sensors incorporating benzimidazole have been developed for the selective detection of Cu²⁺ and Zn²⁺ in aqueous solutions. rsc.org
Agrochemical Research: Herbicides, Insecticides, Fungicides
Research into the agrochemical applications of compounds based on the this compound structure has primarily concentrated on their potential as fungicides. There is limited to no significant information available in scientific literature regarding the evaluation or development of these specific compounds as herbicides or insecticides.
The fungicidal potential of this chemical family is rooted in the known broad-spectrum antifungal activity of benzimidazole-based compounds, which have been widely used in agriculture. nih.gov Recent research has explored novel derivatives of the pyrrolo[1,2-a]imidazole scaffold to develop new antifungal agents.
Specifically, a series of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have been synthesized and evaluated for their in vitro antimicrobial activity. nih.govnih.govuq.edu.auresearchgate.net Studies have shown that these compounds exhibit significant inhibitory effects against various fungal pathogens. nih.govresearchgate.net The mechanism of action for these quaternary ammonium (B1175870) compounds is believed to involve the impairment of cell membrane permeability in the target fungi. nih.gov
Among the synthesized derivatives, certain compounds demonstrated a broad spectrum of activity. For example, 1-substituted-3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chlorides were tested against several microorganisms, with many of the compounds showing notable antifungal properties. nih.gov The nature of the aryl substituent at the 3-position of the core heterocycle was found to significantly influence the antistaphylococcal and antifungal activity. nih.gov
One of the most potent compounds identified in these studies was 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride. nih.govnih.govuq.edu.auresearchgate.net This derivative displayed significant activity against the pathogenic yeast Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov
The table below summarizes the in vitro antifungal activity of selected 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives against pathogenic fungi. nih.gov
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3-(4-chlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | Cryptococcus neoformans ATCC 32264 | 8 |
| 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | Cryptococcus neoformans ATCC 32264 | 4 |
| 3-(4-bromophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | Cryptococcus neoformans ATCC 32264 | 8 |
Emerging Research Directions and Future Perspectives for 3h Pyrrolo 1,2 a Benzimidazole
Integration of Artificial Intelligence and Machine Learning in 3H-pyrrolo[1,2-a]benzimidazole Research
The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is paving new avenues for the exploration of this compound and its derivatives. These computational tools are being leveraged to accelerate the discovery and design of novel compounds with desired biological activities. By analyzing vast datasets of chemical structures and their corresponding biological activities, machine learning algorithms can identify crucial structure-activity relationships (SAR). This enables the prediction of the biological profiles of new, unsynthesized this compound analogues.
Molecular docking studies, a key computational technique, have been instrumental in understanding the interaction of this compound derivatives with biological targets. For instance, in the context of developing anticancer agents, docking simulations have shown that these compounds can effectively bind to the colchicine-binding site of tubulin. scu.ac.ir This binding disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. scu.ac.ir AI and ML models can further refine these predictions by incorporating additional parameters, leading to the design of more potent and selective inhibitors.
Sustainable Synthesis and Biocatalytic Approaches
The principles of green chemistry are increasingly influencing the synthetic strategies for this compound. Researchers are actively exploring more environmentally friendly and efficient methods for the synthesis of this heterocyclic system. This includes the use of greener solvents, catalysts, and reaction conditions that minimize waste and energy consumption. One-pot, multi-component reactions are particularly attractive as they offer a streamlined approach to building the complex pyrrolo[1,2-a]benzimidazole scaffold. For example, a solvent-free, three-component reaction involving 2-aminobenzimidazole, a 1,3-dicarbonyl compound, and an aromatic aldehyde has been successfully employed to synthesize a series of pyrrolo[1,2-a]benzimidazole derivatives.
Biocatalysis presents another promising frontier for the sustainable synthesis of these compounds. The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. Enzymes such as oxidases, dehydrogenases, and lipases are being investigated for their potential to catalyze key steps in the synthesis of benzimidazole-containing molecules. While the application of biocatalysis to the direct synthesis of the this compound core is still an emerging area, the successes in the broader benzimidazole (B57391) field suggest significant potential for future development.
Polypharmacology and Multi-Target Directed Ligands
The concept of "one molecule, multiple targets" is a paradigm shift in drug discovery, particularly for complex diseases like cancer. The this compound scaffold is well-suited for the design of multi-target directed ligands (MTDLs) due to its ability to be readily functionalized at various positions. This allows for the incorporation of different pharmacophoric features that can interact with multiple biological targets simultaneously.
The development of benzimidazole-based multi-target drugs has shown promise in overcoming the limitations of single-target agents, such as the development of drug resistance. For instance, researchers are designing hybrid molecules that combine the this compound core with other pharmacophores to target different pathways involved in a disease's progression. This approach could lead to more effective and robust therapeutic agents with improved efficacy and a reduced likelihood of resistance.
Advanced Delivery Systems for Research Tools
To enhance the utility of this compound-based compounds as research tools, advanced delivery systems are being explored. These systems aim to improve the solubility, stability, and targeted delivery of these molecules to specific cells or tissues. Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, offer a promising approach to encapsulate and transport these compounds, potentially increasing their bioavailability and reducing off-target effects.
While specific research on advanced delivery systems for this compound is still in its early stages, the broader field of drug delivery provides a strong foundation for future work. The development of targeted delivery systems, for example by conjugating the nanoparticles with specific ligands that recognize receptors overexpressed on cancer cells, could significantly enhance the efficacy of this compound derivatives in preclinical research models.
Challenges and Opportunities in this compound Chemistry
Despite the significant progress in the field, several challenges remain in the chemistry of this compound. The development of highly efficient and stereoselective synthetic methods for certain substituted derivatives can be complex. Furthermore, a deeper understanding of the structure-activity relationships for various biological targets is needed to guide the rational design of new and more potent compounds.
However, these challenges also present exciting opportunities for future research. The exploration of novel synthetic methodologies, including flow chemistry and photoredox catalysis, could provide new avenues for the efficient synthesis of a diverse range of this compound analogues. The continued integration of computational tools will be crucial in a deeper understanding of the biological mechanisms of action and in the identification of novel therapeutic targets for this versatile heterocyclic scaffold. The inherent versatility of the benzimidazole ring system ensures that the exploration of its condensed forms, such as this compound, will remain a vibrant and productive area of chemical and medicinal research.
Q & A
Q. What are the most common synthetic routes for 3H-pyrrolo[1,2-a]benzimidazole derivatives, and how do they differ in yield and scalability?
The synthesis of this compound derivatives typically involves cyclization, cycloaddition, or multicomponent reactions. A widely used method employs 2-aminobenzimidazole and cyclohexanones under metal-free conditions with molecular oxygen as a green oxidant, achieving yields up to 85% . Alternative routes include microwave-mediated solvent-free protocols using guanidine hydrochloride (GuHCl) as an organocatalyst, which simplifies purification and reduces reaction time while maintaining high yields (~90%) . Scalability varies: traditional methods (e.g., reflux in epoxide solvents) are limited by energy consumption, whereas microwave-assisted approaches are more scalable and eco-friendly .
Q. How can structural elucidation of this compound derivatives be performed to confirm regioselectivity and purity?
Nuclear magnetic resonance (NMR) spectroscopy is critical for regioselectivity analysis. For example, halogenation reactions at the 6- or 8-position of pyrido[1,2-a]benzimidazole can be distinguished via H NMR coupling patterns and C chemical shifts . High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate purity and stereochemistry, as demonstrated in studies of imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
Advanced Research Questions
Q. How do steric and electronic factors influence the antitumor activity of this compound derivatives?
Substituents at the 3-position significantly modulate cytotoxicity. Enantiomers with nitrogen-containing 3-substituents (e.g., aziridinyl groups) exhibit stereoselective DNA alkylation, with the R-enantiomer showing 10–15× higher activity against melanoma cell lines than the S-form . Basic substituents enhance DNA major groove binding via hydrogen bonding, while bulky groups reduce activity due to steric hindrance . Comparative studies with tetrahydropyrido[1,2-a]benzimidazole (TPBI) analogs reveal that homologation destabilizes the core structure, leading to reduced efficacy .
Q. What experimental strategies resolve contradictions in intraocular pressure (IOP) modulation data for imidazo[1,2-a]benzimidazole derivatives?
Discrepancies in IOP studies often arise from variable bioavailability and species-specific responses. Artificial neural network (ANN) analysis of structure-activity relationships (SAR) identifies key descriptors: lipophilicity (logP > 2.5) and polar surface area (<80 Ų) correlate with sustained IOP reduction in normotensive rats . Contradictory in vivo vs. in vitro results (e.g., poor corneal permeability) can be addressed via prodrug strategies, such as esterification of hydroxyl groups to enhance ocular absorption .
Q. How can regioselectivity in electrophilic halogenation of pyrido[1,2-a]benzimidazole derivatives be predicted and controlled?
Regioselectivity is governed by frontier molecular orbital (FMO) interactions. For 9-chloropyrido[1,2-a]benzimidazole, halogenation with N-bromosuccinimide (NBS) favors the 8-position due to higher electron density at C8 vs. C6, as confirmed by density functional theory (DFT) calculations . Reaction conditions also modulate outcomes: sulfuric acid increases electrophilicity, while lower temperatures (30°C) reduce side-product formation. The 8-bromo isomer dominates (ratio 1:0.47 vs. 6-bromo) in optimized protocols .
Q. What green chemistry approaches improve sustainability in synthesizing this compound scaffolds?
Microwave-assisted synthesis using recyclable magnetic FeO nanoparticles achieves 85–92% yields under solvent-free conditions, reducing waste and energy consumption . Propylene oxide acts as both solvent and acid scavenger in one-pot multicomponent reactions, eliminating the need for toxic metals . Life-cycle assessment (LCA) studies show these methods reduce the E-factor (environmental impact) by 60% compared to traditional routes .
Methodological Considerations
Q. How should researchers design experiments to evaluate the DNA-cleaving mechanism of this compound antitumor agents?
- Reductive activation: Use DT-diaphorase enzyme assays to simulate intracellular reduction of quinone moieties, which triggers aziridinyl group protonation and subsequent DNA alkylation .
- DNA adduct analysis: Employ gel electrophoresis and P-postlabeling to detect stable adducts at guanine and adenine bases after heating in basic conditions .
- Comparative controls: Include reference compounds (e.g., mitomycin C) to benchmark cleavage efficiency and specificity .
Q. What computational tools are recommended for SAR modeling of this compound derivatives?
- ANN and QSAR: Train models using descriptors like molecular weight, topological polar surface area (TPSA), and Hammett constants to predict bioactivity .
- Docking simulations: Use AutoDock Vina to map interactions with DNA or enzymes (e.g., DT-diaphorase), prioritizing compounds with binding energies <−8 kcal/mol .
- FMO analysis: Gaussian 16 with B3LYP/6-311+G(d,p) basis set calculates electron density distributions to rationalize regioselectivity .
Critical Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
